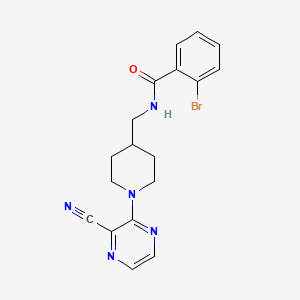
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s worth noting that benzamides are a significant class of amide compounds, which have been widely used in medical, industrial, biological, and potential drug industries .
Scientific Research Applications
Synthesis and Molecular Design
The chemical compound 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is involved in various scientific research areas, particularly in the synthesis and characterization of new molecules with potential therapeutic applications. This compound and its derivatives have been studied for their structural and physicochemical properties, contributing to the development of novel pharmacologically active agents.
Synthesis of Phenoxo-Bridged Dicopper(II) Complexes : Research by Amudha et al. (1999) explored the synthesis and properties of new unsymmetrical binucleating ligands and their copper(II) complexes, demonstrating their electrochemical and magnetic behaviors. This work contributes to understanding the complex's potential in catalysis and material science (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Preparation of Nitrogen-Bridged Heterocycles : A study by Kakehi et al. (1988) focused on the alkaline treatment of certain pyridinium bromides to form 3-arylpyrazolo[1,5-a]pyridines and 1-arylindolizines, showing the versatility of nitrogen-containing compounds in synthesizing complex heterocyclic structures (Kakehi, Ito, Kinoshita, & Abaka, 1988).
Antimicrobial and Antitubercular Potential : Foks et al. (2005) investigated the synthesis of potentially tuberculostatic pyrazine derivatives, highlighting the antimicrobial potential of these compounds. Their work underscores the role of such chemical entities in developing new therapeutic agents against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Novel Non-Peptide CCR5 Antagonists : Research into the preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide by Bi (2014) and Cheng De-ju (2014, 2015) illustrates the compound's application in designing CCR5 antagonists, a crucial target in HIV therapy. These studies demonstrate the compound's utility in developing new therapeutic agents (Bi, 2014) (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Anti-Arrhythmic and Antipsychotic Agents : Studies also delve into the compound's derivatives for potential anti-arrhythmic and antipsychotic applications, demonstrating the wide range of pharmacological activities that can be explored through structural modifications of this chemical scaffold (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to the inhibition of bacterial growth or survival .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is likely the inhibition of growth or survival of Mycobacterium tuberculosis, given its potential anti-tubercular activity . .
properties
IUPAC Name |
2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c19-15-4-2-1-3-14(15)18(25)23-12-13-5-9-24(10-6-13)17-16(11-20)21-7-8-22-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXNMCMKJGNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


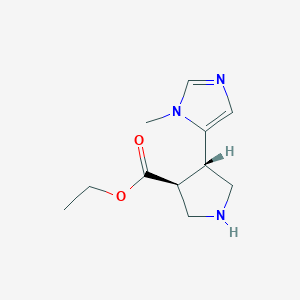
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)
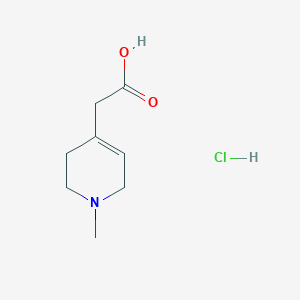
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)
![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)
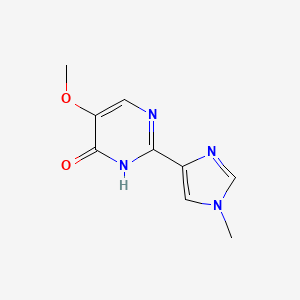
![5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827833.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)
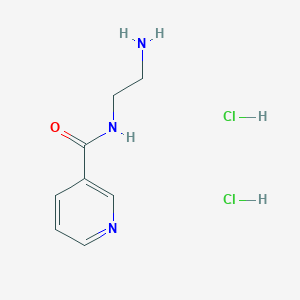

![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)